molecular formula C13H11FO B2995932 4-Fluoro-4'-methoxybiphenyl CAS No. 450-39-5

4-Fluoro-4'-methoxybiphenyl

Cat. No. B2995932
Key on ui cas rn: 450-39-5
M. Wt: 202.228
InChI Key: HPHJIGXCDCZLTP-UHFFFAOYSA-N
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Patent
US08211820B2

Procedure details

Using a THF solution of p-methoxyphenylmagnesium bromide (1.88 mL, 0.64 M, 1.2 mmol) and 1-chloro-4-fluorobenzene (130.6 mg, 1.0 mmol) as starting materials, the reaction was performed at a scale of 1.0 mmol at 60° C. for 24 hours in the same manner as in Example 2. After performing silica gel column chromatography (toluene=15, 30 and 50% in hexane), the above compound (0.184 g, yield=91%, purity=>99% (GC analysis)) was obtained as a white solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
p-methoxyphenylmagnesium bromide
Quantity
1.88 mL
Type
reactant
Reaction Step Two
Quantity
130.6 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1COCC1.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([Mg]Br)=[CH:10][CH:9]=1.Cl[C:17]1[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=1.C1(C)C=CC=CC=1>CCCCCC>[F:23][C:20]1[CH:21]=[CH:22][C:17]([C:11]2[CH:12]=[CH:13][C:8]([O:7][CH3:6])=[CH:9][CH:10]=2)=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
p-methoxyphenylmagnesium bromide
Quantity
1.88 mL
Type
reactant
Smiles
COC1=CC=C(C=C1)[Mg]Br
Step Three
Name
Quantity
130.6 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the above compound (0.184 g, yield=91%, purity=>99% (GC analysis)) was obtained as a white solid

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
FC1=CC=C(C=C1)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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